molecular formula C21H18N2O B6419333 2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one CAS No. 448222-78-4

2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one

Cat. No. B6419333
CAS RN: 448222-78-4
M. Wt: 314.4 g/mol
InChI Key: OTLNCOVNMYATPA-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3,4-tetrahydroisoquinoline group, which is an important structural motif of various natural products and therapeutic lead compounds . Tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The electron density at the tetrahydroisoquinoline residue nitrogen atom can vary depending on the specific structure of the compound .


Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various reactions, including C(1)-functionalization via multicomponent reactions . These reactions often involve isomerization of an iminium intermediate .

Scientific Research Applications

Biological Activities and SAR Studies

The compound is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog. THIQ-based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry. Research on structurally related tetrahydroisoquinoline derivatives demonstrates their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the synthesis of catecholamines.

Multicomponent Reactions

The compound could be used in multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . These reactions improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .

Neutrino Oscillations

Although not directly related to the compound, the term “OPERA” in “Oprea1_649917” and “Oprea1_315051” could be associated with the OPERA experiment in particle physics. This experiment conclusively proved that muon-neutrinos can convert to tau-neutrinos, through a process called neutrino oscillation .

Low-k Performance Materials

A new type of hollow silica@ZIF-8 (HMS@ZIF-8) particle was successfully designed, fabricated, and introduced into the fluorinated polybenzoxazole (6FPBO) matrix to prepare the HMS@ZIF-8/6FPBO composite film . Although not directly related to the compound, the term “HMS” in “HMS1485I17” could be associated with this research.

Silicon-Based Anode Materials

Again, although not directly related to the compound, the term “HMS” in “HMS1485I17” could be associated with research on silicon-based anode materials. These materials have been widely discussed by researchers because of their high theoretical capacity, abundant resources, and low working voltage platform .

Mechanism of Action

The mechanism of action of tetrahydroisoquinoline derivatives can vary widely depending on their specific structure and functional groups. They are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future directions in the research of tetrahydroisoquinoline derivatives could involve the development of novel analogs with potent biological activity , and the exploration of new synthetic strategies for constructing the core scaffold .

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-21-18-9-3-7-16-8-4-10-19(20(16)18)23(21)14-22-12-11-15-5-1-2-6-17(15)13-22/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLNCOVNMYATPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzo[cd]indol-2(1H)-one

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